3-(Bromodifluoromethyl)bromobenzene
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Overview
Description
3-(Bromodifluoromethyl)bromobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a bromine atom and a bromodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromodifluoromethyl)bromobenzene can be achieved through several methods. One common approach involves the bromination of difluoromethylbenzene using molecular bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of a Sandmeyer-type reaction, where a diazonium salt intermediate is prepared and then reacted with bromine to introduce the bromodifluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromodifluoromethyl)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding bromodifluoromethyl ketones or reduction to form difluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds with difluoromethyl groups.
Oxidation Products: Bromodifluoromethyl ketones.
Reduction Products: Difluoromethylbenzene derivatives.
Scientific Research Applications
3-(Bromodifluoromethyl)bromobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Bromodifluoromethyl)bromobenzene involves its ability to participate in various chemical reactions due to the presence of the bromine and difluoromethyl groups. These groups can undergo nucleophilic substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets. The pathways involved include the formation of reactive intermediates, such as carbocations and radicals, which facilitate the transformation of the compound into various products .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only one bromine atom on the benzene ring.
Difluoromethylbenzene: Contains a difluoromethyl group but lacks the additional bromine atom.
Chlorodifluoromethylbenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(Bromodifluoromethyl)bromobenzene is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and properties. This dual substitution allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Properties
IUPAC Name |
1-bromo-3-[bromo(difluoro)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYPOHWQJVALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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